molecular formula C8H5N3O3 B2884149 3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 2248298-80-6

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No. B2884149
M. Wt: 191.146
InChI Key: UCHJQYNAEOEJHA-UHFFFAOYSA-N
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Description

“3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C9H6N2O3 . It is a solid substance and is usually stored at room temperature . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” can be represented by the SMILES string OC(=O)c1nc2ccccn2c1C=O . The InChI code for this compound is 1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid” are not detailed in the available literature, imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis .


Physical And Chemical Properties Analysis

“3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid” is a solid substance . It has a molecular weight of 190.16 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The imidazo[1,2-a]pyrazine scaffold, to which “3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid” belongs, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may involve the exploration of new synthetic methods and the investigation of the biological activity of these compounds .

properties

IUPAC Name

3-formylimidazo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-10-7-2-9-6(8(13)14)3-11(5)7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHJQYNAEOEJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid

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